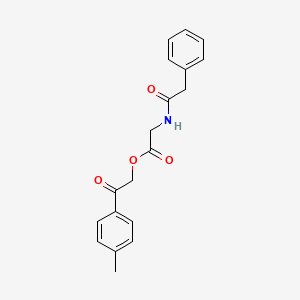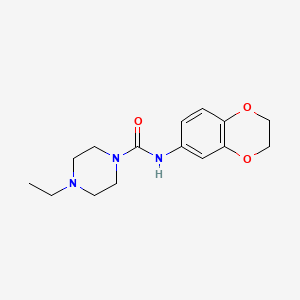
2-(4-methoxyphenoxy)-N-(5-methyl-3-isoxazolyl)propanamide
Description
"2-(4-methoxyphenoxy)-N-(5-methyl-3-isoxazolyl)propanamide" belongs to a class of organic compounds that feature methoxyphenoxy and isoxazolyl groups attached to a propanamide backbone. Compounds within this family often exhibit interesting chemical and biological properties, prompting research into their synthesis, structural analysis, and potential applications.
Synthesis Analysis
The synthesis of compounds similar to "2-(4-methoxyphenoxy)-N-(5-methyl-3-isoxazolyl)propanamide" typically involves multi-step organic reactions, starting from readily available precursors. For instance, the synthesis of related compounds may involve Friedel-Crafts acylation, nucleophilic substitution reactions, and the coupling of different molecular fragments under controlled conditions to achieve the desired structural complexity (Diaz-Mondejar & Miranda, 1982).
Molecular Structure Analysis
Molecular structure analysis, including spectroscopic and crystallographic studies, plays a crucial role in confirming the identity and purity of synthesized compounds. Techniques such as NMR, IR, and X-ray crystallography provide detailed insights into the molecular geometry, functional group orientation, and intermolecular interactions. For compounds with methoxy and isoxazolyl groups, these analyses can reveal how substituent effects influence molecular conformation and stability (Ajibade & Andrew, 2021).
Chemical Reactions and Properties
Chemical reactions involving "2-(4-methoxyphenoxy)-N-(5-methyl-3-isoxazolyl)propanamide" and its analogs can be diverse, ranging from further functionalization of the aromatic ring to transformations of the isoxazolyl and propanamide moieties. Such reactions expand the compound's chemical versatility and potential for application in various fields. The presence of methoxy and isoxazolyl groups can influence the compound's reactivity towards electrophiles, nucleophiles, and radical species (Iaroshenko et al., 2011).
properties
IUPAC Name |
2-(4-methoxyphenoxy)-N-(5-methyl-1,2-oxazol-3-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-9-8-13(16-20-9)15-14(17)10(2)19-12-6-4-11(18-3)5-7-12/h4-8,10H,1-3H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCUQYFRLSMQXLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(C)OC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenoxy)-N-(5-methyl-1,2-oxazol-3-yl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[(4,6,7-trimethyl-2-quinazolinyl)thio]ethyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate](/img/structure/B4537268.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-methylbenzamide](/img/structure/B4537275.png)
![ethyl 7-amino-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4537303.png)
![N-(2-methylphenyl)-N'-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}urea](/img/structure/B4537304.png)
![3-(2-chlorophenyl)-6-(2-thienylmethylene)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B4537312.png)

![N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-N'-(3,5-dimethylphenyl)urea](/img/structure/B4537331.png)
![N-(2-{1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-benzimidazol-2-yl}ethyl)nicotinamide](/img/structure/B4537338.png)
![isopropyl 4-(4-bromophenyl)-2-[(4-isopropoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4537342.png)
![N-(3-ethoxyphenyl)-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B4537354.png)

![methyl 1-ethyl-4-[(4,5,6,7-tetrahydro-1,2-benzisoxazol-3-ylcarbonyl)amino]-1H-pyrazole-3-carboxylate](/img/structure/B4537368.png)